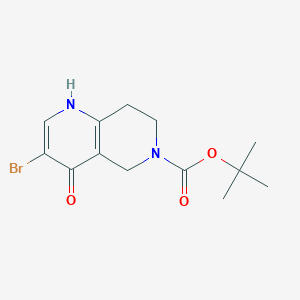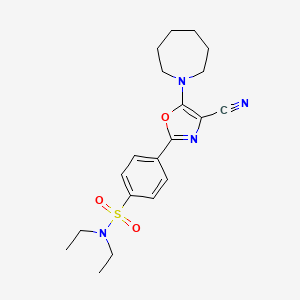
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate” is a compound that has been studied for its potential antiviral activity . It is a pyrazole-based compound, a class of compounds known for their antiviral properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield related compounds . Another method involves the reaction of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylate with hydrogen in methanol .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structures : Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate derivatives exhibit unique hydrogen-bonded structures. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate forms chains of edge-fused rings through hydrogen bonds, and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate forms sheets of rings, also through hydrogen bonding (Portilla et al., 2007).
Spectral and Theoretical Investigations : Studies have been conducted on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing insights through experimental and theoretical approaches including NMR and FT-IR spectroscopy, and density functional theory (DFT) (Viveka et al., 2016).
Green Synthesis Methods : Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3- c ]pyrazole-3-carboxylates have been synthesized using a green and efficient one-pot method in water, which is catalyst-free and atom-economical (Zonouz et al., 2012).
Corrosion Inhibition : Derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have been found to be effective corrosion inhibitors for mild steel, useful in industrial processes. Their efficiency and mechanism have been studied through various analytical techniques (Dohare et al., 2017).
Antimicrobial Activities : New derivatives of pyrazole-3-carboxylate have been synthesized and shown to possess antibacterial and antifungal activities against various microorganisms (Siddiqui et al., 2013).
Propiedades
IUPAC Name |
methyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7)5(9-8-3)6(10)11-2/h7H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWUUFNWOCWYJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2414743.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)
![2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2414747.png)
![Methyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2414748.png)
![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)





![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)
![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)
![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)